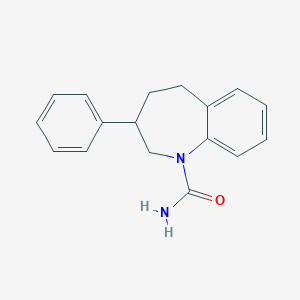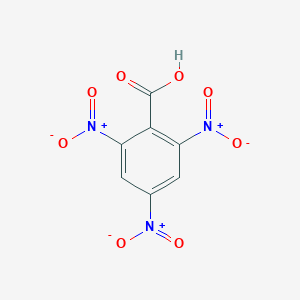![molecular formula C17H15N3O8S2 B091017 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- CAS No. 16452-06-5](/img/structure/B91017.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo-] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan III, and it is widely used in various research applications. Sudan III is a red dye that is soluble in water, and it is commonly used as a staining agent in histology and cytology.
作用机制
Sudan III stains lipids and fat globules by binding to them. The dye has a hydrophobic tail that binds to the lipid molecules, while the hydrophilic head binds to the water molecules. This binding causes the lipid molecules to become visible under a microscope.
生化和生理效应
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
实验室实验的优点和局限性
Sudan III is a widely used staining agent in histology and cytology due to its ability to stain lipids and fat globules. It is easy to use and produces consistent results. However, it has limitations in that it can only stain lipids and fat globules and cannot stain other cellular components.
未来方向
There are several future directions for the use of Sudan III in scientific research. One potential application is in the analysis of environmental samples to determine the presence of lipids and fats. Sudan III could also be used in the development of new staining agents that can stain other cellular components. Additionally, the synthesis method of Sudan III could be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, Sudan III is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a staining agent in histology and cytology and has various scientific research applications. Sudan III stains lipids and fat globules by binding to them and has no known biochemical or physiological effects on living organisms. While it has limitations in its ability to stain other cellular components, there are several future directions for its use in scientific research.
合成方法
The synthesis of Sudan III involves the reaction of naphthalene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form the final product. The synthesis method of Sudan III is well-established and has been used for many years.
科学研究应用
Sudan III has various scientific research applications, including its use as a staining agent in histology and cytology. It is used to stain lipids and fat globules in tissues, making them visible under a microscope. Sudan III is also used in the analysis of food products to determine the presence of fats and oils. Additionally, Sudan III is used in the textile industry as a dye.
属性
CAS 编号 |
16452-06-5 |
|---|---|
产品名称 |
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- |
分子式 |
C17H15N3O8S2 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15N3O8S2/c1-28-11-3-5-13(14(8-11)29(22,23)24)19-20-16-15(30(25,26)27)7-9-6-10(18)2-4-12(9)17(16)21/h2-8,21H,18H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI 键 |
TWYCBNWVCQHECB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
其他 CAS 编号 |
16452-06-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



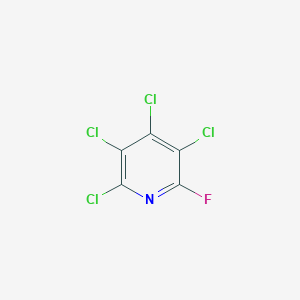
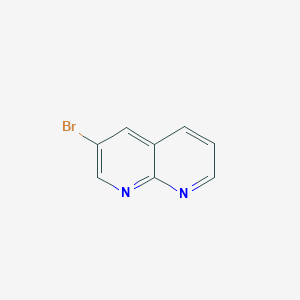
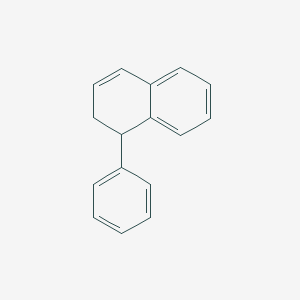
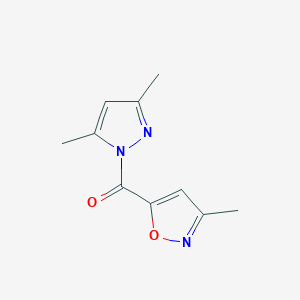
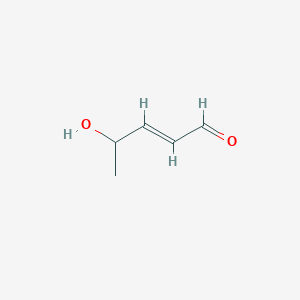
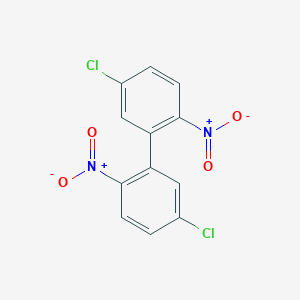
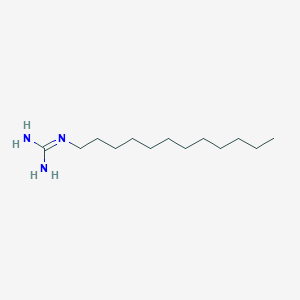
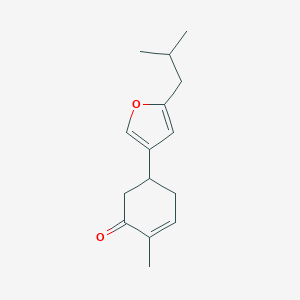
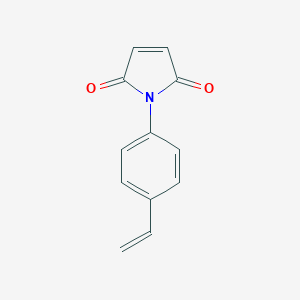
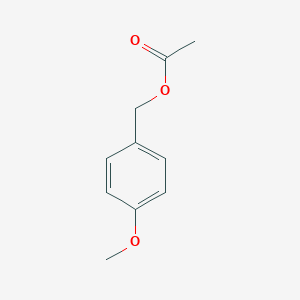
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
